

# VU0467485 M4 PAM: A Technical Guide

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## Compound of Interest

Compound Name: VU0467485

Cat. No.: B611759

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Introduction: **VU0467485**, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).<sup>[1][2][3]</sup> As an M4 PAM, **VU0467485** enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than activating the receptor directly. This mechanism offers a promising therapeutic approach for conditions such as schizophrenia, by potentiating M4 signaling in the brain.<sup>[3]</sup> This technical guide provides a comprehensive overview of **VU0467485**, including its pharmacological properties, experimental protocols, and relevant signaling pathways, aimed at researchers and drug development professionals.

## Core Pharmacological Data

The following tables summarize the key quantitative data for **VU0467485**, compiled from in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of **VU0467485**

Parameter	Species	Value	Notes
EC50	Human M4	78.8 nM	Potential of an EC20 concentration of acetylcholine.
Rat M4	26.6 nM	Potential of an EC20 concentration of acetylcholine.	
Dog M4	87 nM		
Cynomolgus Monkey M4	102 nM		
Selectivity	Human M1, M2, M3, M5	> 30 μM	
Rat M1, M2, M3, M5	> 30 μM		
Binding Affinity (KB)	Human M4	944 nM	Estimated from a progressive fold-shift assay.
Cooperativity (αβ)	Human M4	134	Indicates strong positive cooperativity with acetylcholine.

Table 2: In Vivo Pharmacokinetics of **VU0467485** in Rat

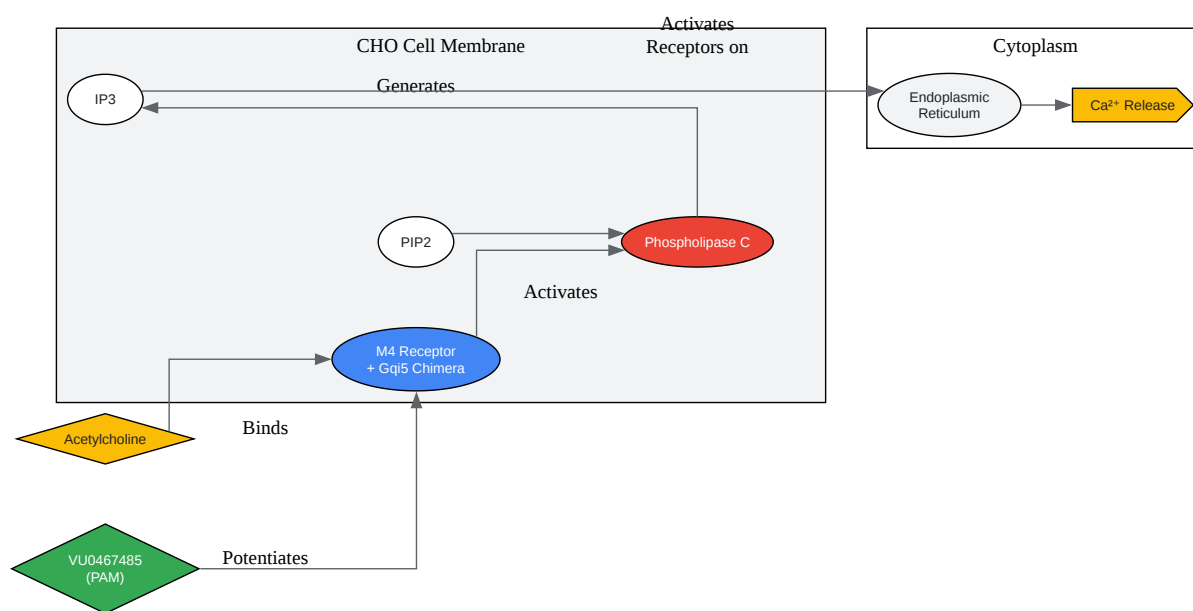
Parameter	Dose	Value
Cmax	3 mg/kg (p.o.)	1.2 μM
AUC0-inf	3 mg/kg (p.o.)	3.8 μM·h
t1/2	3 mg/kg (p.o.)	4.2 hours
CNS Penetration (Kp)	Not Specified	0.31 - 1.0
Unbound Brain to Unbound Plasma Ratio (Kp,uu)	Not Specified	0.37 - 0.84

## Signaling Pathways and Mechanism of Action

**VU0467485** acts as a positive allosteric modulator at the M4 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M4 receptor involves coupling to the Gi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the modulation of downstream cellular processes.

The in vitro characterization of **VU0467485** was conducted using a common experimental approach for Gi/o-coupled receptors. In this setup, the M4 receptor is co-expressed with a chimeric G-protein, Gqi5, in a host cell line (e.g., CHO cells). This chimeric protein allows the Gi/o-coupled receptor to signal through the Gq pathway, leading to the mobilization of intracellular calcium upon receptor activation. This calcium flux can be readily measured using fluorescent dyes, providing a robust and high-throughput method for assessing compound activity.

Canonical M4 Receptor Signaling Pathway.



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Engineered Signaling Pathway for In Vitro Calcium Mobilization Assay.

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are representative methodologies for the in vitro and in vivo characterization of **VU0467485**.

## In Vitro Calcium Mobilization Assay

This protocol is a representative method for assessing the activity of M4 PAMs using a cell-based calcium mobilization assay.

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells, stably co-transfected with the human or rat M4 receptor and the chimeric G-protein Gqi5, are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Plating:** Cells are seeded into 384-well black-walled, clear-bottom assay plates at a density optimized for a confluent monolayer on the day of the assay.
- **Dye Loading:** The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C.
- **Compound Preparation:** **VU0467485** and other test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in assay buffer.
- **Assay Procedure:**
  - An EC<sub>20</sub> concentration of acetylcholine is added to the wells to establish a baseline level of M4 receptor activation.
  - The plate is then transferred to a fluorescence imaging plate reader (FLIPR).
  - The test compound (**VU0467485**) is added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.
- **Data Analysis:** The increase in fluorescence, corresponding to calcium mobilization, is used to determine the EC<sub>50</sub> of the PAM. Data are typically normalized to the maximum response induced by a saturating concentration of acetylcholine.

## In Vivo Amphetamine-Induced Hyperlocomotion Model

This in vivo model is used to assess the antipsychotic-like potential of compounds.

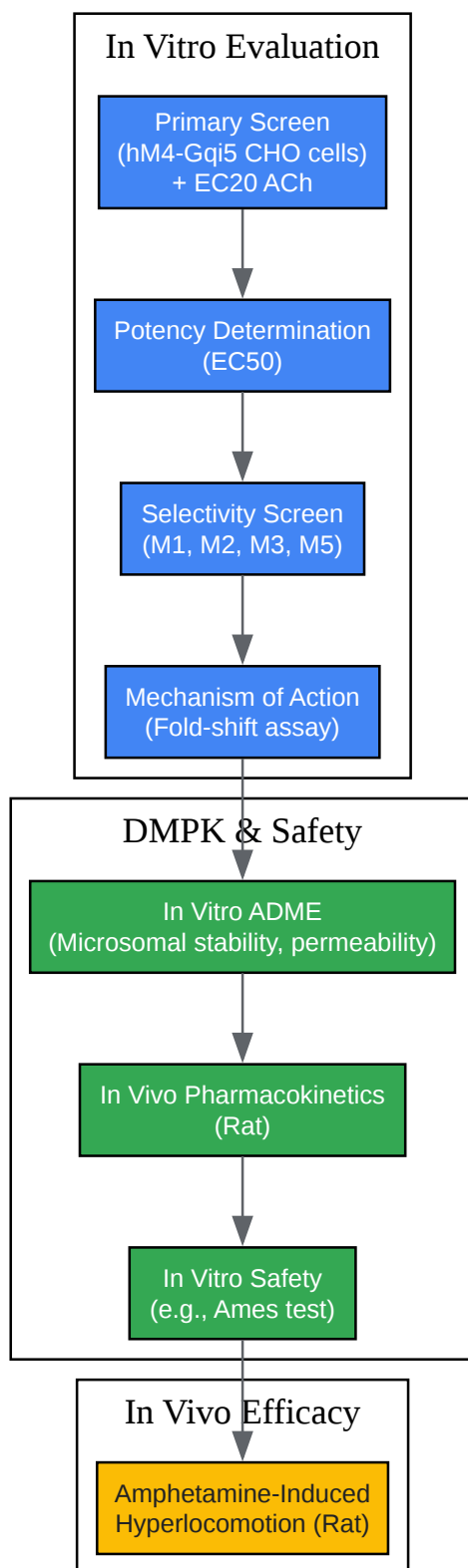
- **Animals:** Male Sprague-Dawley rats are used for these studies. The animals are housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food

and water.

- Apparatus: Locomotor activity is monitored in open-field chambers equipped with infrared photobeams to track the movement of the animals.
- Procedure:
  - Rats are habituated to the open-field chambers for a set period (e.g., 30 minutes).
  - **VU0467485** is administered orally (p.o.) at various doses (e.g., 1-10 mg/kg).
  - After a predetermined pretreatment time, amphetamine (a psychostimulant that induces hyperlocomotion) is administered subcutaneously (s.c.).
  - Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).
- Data Analysis: The total distance traveled or the number of beam breaks is quantified. The ability of **VU0467485** to reduce amphetamine-induced hyperlocomotion is indicative of its potential antipsychotic efficacy.

## Experimental and Drug Discovery Workflow

The discovery and characterization of **VU0467485** likely followed a structured workflow, from initial screening to in vivo evaluation.



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A representative workflow for the evaluation of an M4 PAM like **VU0467485**.

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## References

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- 2. pubs.acs.org [pubs.acs.org]
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